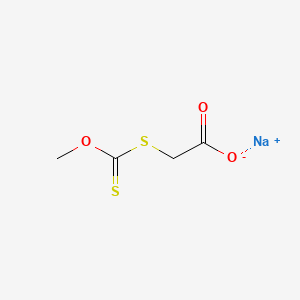
Sodium ((methoxythioxomethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((methoxythioxomethyl)thio)acetate: is an organosulfur compound with the molecular formula C4H5NaO3S2. It is known for its unique chemical structure, which includes a methoxy group, a thioxomethyl group, and a thioacetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ((methoxythioxomethyl)thio)acetate can be synthesized through the reaction of methoxythioxomethyl chloride with sodium thioacetate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium ((methoxythioxomethyl)thio)acetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium ((methoxythioxomethyl)thio)acetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of sodium ((methoxythioxomethyl)thio)acetate involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The methoxy and thioxomethyl groups play a crucial role in its reactivity and specificity.
Comparison with Similar Compounds
Sodium thiomethoxide: Similar in structure but lacks the methoxy group.
Sodium thioacetate: Similar but lacks the methoxythioxomethyl group.
Sodium methoxythioacetate: Similar but lacks the thioxomethyl group.
Uniqueness: Sodium ((methoxythioxomethyl)thio)acetate is unique due to the presence of both methoxy and thioxomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
CAS No. |
85098-65-3 |
|---|---|
Molecular Formula |
C4H5NaO3S2 |
Molecular Weight |
188.2 g/mol |
IUPAC Name |
sodium;2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C4H6O3S2.Na/c1-7-4(8)9-2-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
InChI Key |
RYCBQLRXXUHRJU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=S)SCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















